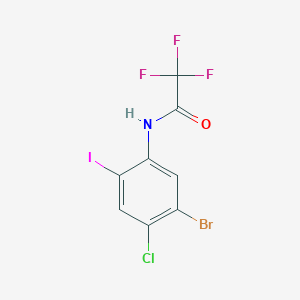
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like tin chloride dihydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the trifluoroacetamide group allows it to engage in various types of chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide
- N-(5-bromo-4-chloro-2-methylphenyl)-2,2,2-trifluoroacetamide
- N-(5-bromo-4-chloro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of iodine, which is less common in similar compounds
Properties
Molecular Formula |
C8H3BrClF3INO |
|---|---|
Molecular Weight |
428.37 g/mol |
IUPAC Name |
N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3BrClF3INO/c9-3-1-6(5(14)2-4(3)10)15-7(16)8(11,12)13/h1-2H,(H,15,16) |
InChI Key |
ATHPRDAYPNCCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


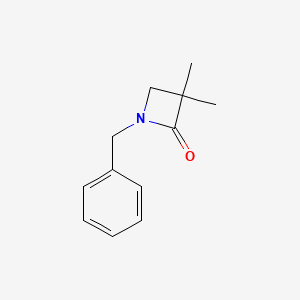
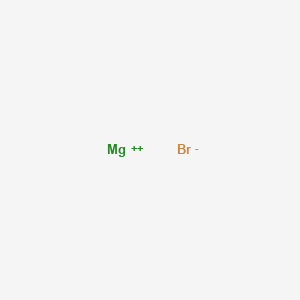
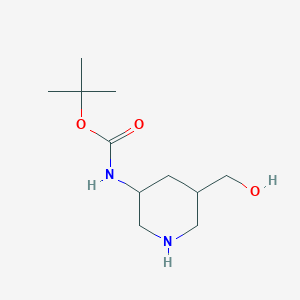
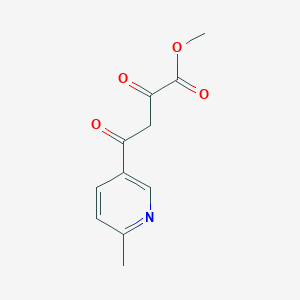
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
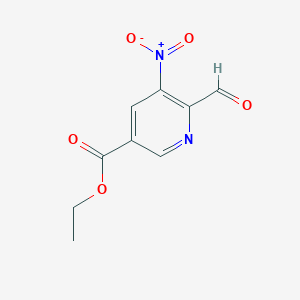
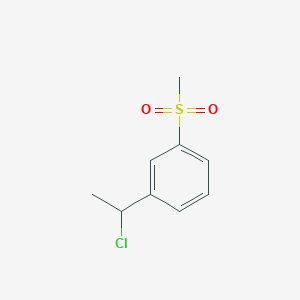

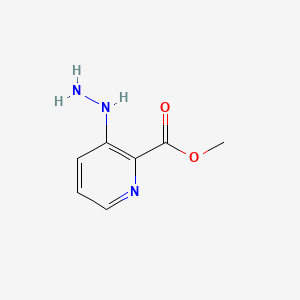

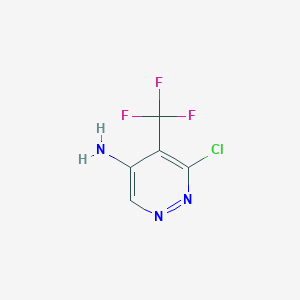

![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)

